molecular formula C11H9ClO B175985 1-Chloro-2-methoxynaphthalene CAS No. 13101-92-3

1-Chloro-2-methoxynaphthalene

Cat. No. B175985
M. Wt: 192.64 g/mol
InChI Key: RPURXCRKUMBNJK-UHFFFAOYSA-N
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Patent
US03960957

Procedure details

Repeating this procedure but replacing the nitrobenzene with dichloromethylene and replacing the β-naphthol methyl ether with 1-bromo-2-methoxynaphthalene, 1- chloro-2-methoxynaphthalene, and 1-fluoro-2-methoxynaphthalene -- 5-bromo-6-methoxy-2-acetylnaphthalene, 5-chloro-6-methoxy-2-acetylnaphthalene, and 5-fluoro-6-methoxy-2-acetylnaphthalene, respectively, were produced. A higher yield was obtained starting with the halo compounds, and less extensive processing was required to obtain a product having high purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[O:12][CH3:13].[Cl:14][C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][C:16]=1[O:25][CH3:26].[F:27][C:28]1[C:37]2[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=2)[CH:31]=[CH:30][C:29]=1[O:38][CH3:39]>>[Br:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[CH:9][C:8]([C:16](=[O:25])[CH3:15])=[CH:7]2.[Cl:14][C:15]1[C:16]([O:25][CH3:26])=[CH:17][CH:18]=[C:19]2[C:24]=1[CH:23]=[CH:22][C:21]([C:29](=[O:38])[CH3:28])=[CH:20]2.[F:27][C:28]1[C:29]([O:38][CH3:39])=[CH:30][CH:31]=[C:32]2[C:37]=1[CH:36]=[CH:35][C:34]([C:3](=[O:12])[CH3:2])=[CH:33]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC2=CC=CC=C12)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC2=CC=CC=C12)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC2=CC=CC=C12)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC(=CC2=CC=C1OC)C(C)=O
Name
Type
product
Smiles
ClC1=C2C=CC(=CC2=CC=C1OC)C(C)=O
Name
Type
product
Smiles
FC1=C2C=CC(=CC2=CC=C1OC)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03960957

Procedure details

Repeating this procedure but replacing the nitrobenzene with dichloromethylene and replacing the β-naphthol methyl ether with 1-bromo-2-methoxynaphthalene, 1- chloro-2-methoxynaphthalene, and 1-fluoro-2-methoxynaphthalene -- 5-bromo-6-methoxy-2-acetylnaphthalene, 5-chloro-6-methoxy-2-acetylnaphthalene, and 5-fluoro-6-methoxy-2-acetylnaphthalene, respectively, were produced. A higher yield was obtained starting with the halo compounds, and less extensive processing was required to obtain a product having high purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[O:12][CH3:13].[Cl:14][C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][C:16]=1[O:25][CH3:26].[F:27][C:28]1[C:37]2[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=2)[CH:31]=[CH:30][C:29]=1[O:38][CH3:39]>>[Br:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[CH:9][C:8]([C:16](=[O:25])[CH3:15])=[CH:7]2.[Cl:14][C:15]1[C:16]([O:25][CH3:26])=[CH:17][CH:18]=[C:19]2[C:24]=1[CH:23]=[CH:22][C:21]([C:29](=[O:38])[CH3:28])=[CH:20]2.[F:27][C:28]1[C:29]([O:38][CH3:39])=[CH:30][CH:31]=[C:32]2[C:37]=1[CH:36]=[CH:35][C:34]([C:3](=[O:12])[CH3:2])=[CH:33]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC2=CC=CC=C12)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC2=CC=CC=C12)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC2=CC=CC=C12)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC(=CC2=CC=C1OC)C(C)=O
Name
Type
product
Smiles
ClC1=C2C=CC(=CC2=CC=C1OC)C(C)=O
Name
Type
product
Smiles
FC1=C2C=CC(=CC2=CC=C1OC)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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